2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate
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Overview
Description
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate is a complex carbohydrate derivative It is a modified sugar molecule that has been acetylated, making it a pentaacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the glucopyranose ring, followed by the introduction of the fucopyranosyl moiety. The final step involves acetylation to obtain the pentaacetate form. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This can be used to alter the acetyl groups or other functional groups.
Substitution: This reaction can replace specific groups on the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, onto the sugar molecule.
Scientific Research Applications
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycosylation processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can mimic natural glycans, allowing it to modulate biological pathways and cellular interactions. This makes it a valuable tool in studying and manipulating glycan-related processes in cells .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-galactopyranose: Another glycosylated sugar with similar structural features.
Methyl 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside: A methylated derivative with similar applications in research.
Uniqueness
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate is unique due to its specific acetylation pattern, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in applications where precise control over glycan structures is required .
Properties
IUPAC Name |
[(3S,5S,6S)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10?,18?,19-,20+,21+,22?,23-,24-,25+,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOFLANQSVCEI-UOYUXFABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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